3-Fluoro-5-(methylsulfonyl)-1H-indole
Description
3-Fluoro-5-(methylsulfonyl)-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 3 and a methylsulfonyl group (-SO₂CH₃) at position 5 of the indole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole scaffolds, particularly in targeting enzymes and receptors associated with inflammation, cancer, and neurological disorders .
Properties
Molecular Formula |
C9H8FNO2S |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-fluoro-5-methylsulfonyl-1H-indole |
InChI |
InChI=1S/C9H8FNO2S/c1-14(12,13)6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |
InChI Key |
XWOFLPOGWHBGBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Position and Electronic Effects
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole
- Structure : Methylsulfonyl group is attached to a phenyl ring at position 2, with methoxy at position 5 .
- Methoxy (electron-donating) at position 5 contrasts with the methylsulfonyl (electron-withdrawing) in the target compound.
- Biological Relevance : Exhibited high potency in studies, suggesting that sulfonyl groups enhance activity, but positional effects modulate target selectivity .
1-(4-Methylphenyl)sulfonyl-5-methoxy-1H-indole
- Structure : Tosyl (p-toluenesulfonyl) group on the indole nitrogen and methoxy at position 5 .
- Key Differences :
- Substitution on the nitrogen alters ring electronics compared to substitutions at positions 3 and 5.
- Methoxy at position 5 vs. methylsulfonyl in the target compound results in divergent solubility and hydrogen-bonding capabilities.
Substituent Type and Reactivity
3-Cyano-5-fluoro-1H-indole
- Structure: Cyano (-CN) at position 3 and fluorine at position 5 .
- Key Differences: Cyano is a stronger electron-withdrawing group than methylsulfonyl, leading to reduced electron density at position 3. Fluorine at position 5 instead of 3 alters steric and electronic interactions with biological targets.
3-Methyl-5-(trifluoromethyl)-1H-indole
Structural Complexity and Functional Groups
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
- Structure : Methylsulfonyl at position 5, formyl (-CHO) at position 3, and methyl ester at position 2 .
- Key Differences :
- Additional ester and formyl groups increase molecular complexity and reactivity (e.g., susceptibility to hydrolysis).
- The presence of multiple electron-withdrawing groups may reduce metabolic stability compared to the target compound.
5-Fluoro-3-(triazolyl-ethyl)-1H-indole Derivatives
Physicochemical and Spectral Properties
Physicochemical Comparison
Notes:
- The target compound’s methylsulfonyl group increases polarity compared to trifluoromethyl but reduces solubility relative to cyano derivatives.
- Fluorine at position 3 enhances metabolic stability compared to non-fluorinated analogs.
Spectral Characteristics
1H NMR Highlights :
- This compound :
- Methylsulfonyl CH₃: δ 3.1–3.3 (s, 3H).
- Aromatic protons: δ 7.2–8.1 (m, 3H).
- 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole :
- Methoxy: δ 3.8 (s, 3H).
- Methylsulfonyl CH₃: δ 3.0 (s, 3H).
19F NMR :
- Target compound: δ ~-120 ppm (fluorine at position 3).
- 5-Fluoro derivatives : δ ~-110 ppm (fluorine at position 5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
